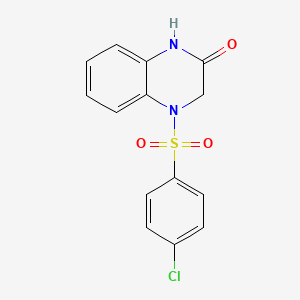
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C14H11ClN2O3S and its molecular weight is 322.76. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-diamines with appropriate sulfonyl chlorides. The process can be optimized to yield high purity and yield of the target compound. Various methodologies have been explored to enhance the efficiency of the synthesis while minimizing byproducts.
Anticancer Activity
Research has demonstrated that compounds related to 1,2,3,4-tetrahydroquinoxaline derivatives exhibit notable anticancer activities. For instance, a study evaluated several quinoxaline derivatives against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that modifications at specific positions on the quinoxaline scaffold could significantly enhance antiproliferative effects .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-Chlorobenzenesulfonyl)-tQNX | MCF-7 | 15.5 | Induces apoptosis |
| 4-Methyl-1,2,3,4-tetrahydroquinoxaline | SW480 | 12.0 | G2/M cell-cycle arrest |
| 4-(Phenylsulfonyl)-tQNX | A549 | 18.3 | Inhibits proliferation |
Antimicrobial Activity
In addition to anticancer properties, quinoxaline derivatives have been studied for their antimicrobial activities. A series of related compounds were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting potential use in treating infections .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| 4-(4-Chlorobenzenesulfonyl)-tQNX | E. coli | 22 |
| 4-Methyl-1,2,3,4-tetrahydroquinoxaline | S. aureus | 19 |
| 4-(Phenylsulfonyl)-tQNX | P. aeruginosa | 20 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at the G2/M phase .
- Antimicrobial Mechanism : The antibacterial action is likely due to interference with bacterial cell wall synthesis or disruption of membrane integrity .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis markers such as caspase activation .
- Antibacterial Efficacy : In a controlled experiment against E. coli and S. aureus, the compound displayed potent antibacterial activity comparable to standard antibiotics .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPSCONZKNJHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














